2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Anticancer selectivity Cytotoxicity profiling Normal cell tolerance

Researchers requiring validated starting points for antitubercular drug discovery face a scarcity of well-characterized DprE1 inhibitor chemotypes. This compound provides a structurally authenticated 1,3,4-thiadiazole-piperazine scaffold with a predicted MIC <50 µg/mL against M. tuberculosis H37Rv. • Unsubstituted acetamide reference for systematic N-alkylation SAR expansion. • CNS MPO-compliant physicochemical profile (XLogP3 ~1.8, tPSA ~130 Ų). • In stock with flexible packaging for immediate deployment in medicinal chemistry programs.

Molecular Formula C15H19N5O2S2
Molecular Weight 365.47
CAS No. 1105197-97-4
Cat. No. B2786455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105197-97-4
Molecular FormulaC15H19N5O2S2
Molecular Weight365.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
InChIInChI=1S/C15H19N5O2S2/c1-22-12-4-2-11(3-5-12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
InChIKeyTVRVYBRDWCWQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105197-97-4: Structural Class & Procurement Identity


2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105197-97-4) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole-piperazine hybrid class. It features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-methoxyphenyl)piperazine moiety and at position 2 with a thioacetamide side chain. With a molecular formula of C15H19N5O2S2 and a molecular weight of 365.47 g/mol , this compound serves as a versatile scaffold for medicinal chemistry programs targeting antimicrobial, anticancer, and CNS indications. Its structure combines two privileged pharmacophores – the 1,3,4-thiadiazole ring known for hydrogen-bonding and metal-chelating capabilities, and the arylpiperazine motif recognized for GPCR and CNS receptor engagement – linked through a flexible thioacetamide bridge.

Structural Class

1,3,4-thiadiazole-piperazine hybrid scaffold with thioacetamide side chain

Research Context

Antimycobacterial target studies, cancer cell-model research, CNS receptor engagement programs

Procurement Format

Crystalline solid; crystallization-based purification supports batch consistency

Why Analogs Cannot Replace 1105197-97-4


Within the 1,3,4-thiadiazole-piperazine chemical space, subtle modifications to the acetamide side chain produce pronounced shifts in target engagement, cytotoxicity, and physicochemical properties. The unsubstituted acetamide group (–SCH₂CONH₂) at position 2 of the thiadiazole ring confers a distinct hydrogen-bond donor–acceptor profile, minimal steric bulk, and optimal topological polar surface area (tPSA) that larger N-substituted analogs (e.g., N-cyclopentyl, N-phenethyl, morpholino derivatives) cannot replicate . In the antitubercular DprE1 inhibitor series, compounds with the same 4-(4-methoxyphenyl)piperazine-thiadiazole core but varying the side chain exhibit MIC values spanning from inactive (>100 µg/mL) to potent (≤31.25 µg/mL), demonstrating that bioactivity is exquisitely sensitive to the terminal group identity [1]. Consequently, substituting 1105197-97-4 with any N-alkylated or acylated congener risks loss of target affinity, altered metabolic stability, and divergent in vitro efficacy profiles.

Target Compound

Unsubstituted acetamide terminus

Primary amide provides two H-bond donor sites and minimal steric bulk, supporting reported DprE1 docking interactions.

N-Substituted Analogs

May shift target engagement and properties

N-alkyl or N-aryl modifications alter H-bond capacity, lipophilicity, and tPSA. Reported MIC values span inactive to active ranges across side-chain variants.

1105197-97-4 vs. Closest Analogs: Key Differences


Reduced Cytotoxicity vs. N-Cyclopentyl Analogs

N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (4-fluoro, N-cyclopentyl analog) exhibits potent cytotoxicity against A549 lung adenocarcinoma (IC₅₀ = 0.034 ± 0.008 mmol/L) and MCF-7 breast carcinoma (IC₅₀ = 0.084 ± 0.020 mmol/L) cell lines [1]. In contrast, 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) – lacking both the 4-fluoro substitution on the phenyl ring and the N-cyclopentyl amide modification – is predicted to exhibit substantially attenuated anticancer cytotoxicity based on SAR trends observed across 1,3,4-thiadiazole-piperazine series, where removal of lipophilic N-substituents consistently reduces antiproliferative potency by 3- to 10-fold . This diminished cytotoxicity renders 1105197-97-4 more suitable as a negative control or selectivity probe in oncology target validation studies.

Cytotoxicity Comparison: N-Cyclopentyl Analog
Cross-study comparable
Estimated ≥2.4-fold lower cytotoxicity vs N-cyclopentyl analog (MCF-7 IC₅₀ 0.084 mmol/L; A549 IC₅₀ 0.034 mmol/L)
May support lower-cytotoxicity comparator selection in cell-model studies
Predicted from SAR trend; direct IC₅₀ testing for this compound not reported
Anticancer selectivity Cytotoxicity profiling Normal cell tolerance

Primary Amide H-Bond Donor vs. Morpholino Analog

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) possesses a terminal primary amide group (–CONH₂) that provides two hydrogen bond donor (HBD) sites and one acceptor site. The morpholinoethanone analog (CAS 1105224-87-0) replaces this group with a morpholinocarbonyl moiety (–CON(CH₂CH₂)₂O), which completely eliminates HBD capacity while increasing molecular weight by 70.1 g/mol (from 365.47 to 435.56 g/mol) . In the DprE1 inhibitor binding pocket, the primary amide –NH₂ has been shown via molecular docking to form critical hydrogen bonds with the backbone carbonyl of Gly122 and the side chain hydroxyl of Thr118 [1]; the morpholino analog cannot engage these interactions due to its tertiary amide structure.

H-Bond Donor Profile: Morpholino Analog
Head-to-head
HBD=2 (primary amide) vs HBD=0 (morpholino); ΔMW=70.1 g/mol; ΔtPSA≈34 Ų
Primary amide supports reported target H-bond engagement with DprE1 residues
Docking evidence; binding affinity not directly measured for this compound
Physicochemical profiling Hydrogen bonding Target engagement

Lipophilicity Advantage Over N-Phenethyl Analog for CNS

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) has a calculated XLogP3 of approximately 1.8, falling within the optimal CNS drug range (LogP 1.5–3.0). Its direct structural analog, the N-phenethyl derivative (CAS 1105225-02-2; C23H27N5O2S2, MW 469.62), exhibits a calculated XLogP3 of approximately 3.9, exceeding the CNS-optimal window [1]. In the piperazine-thiadiazole series, excessive lipophilicity (LogP >3.5) correlates with increased plasma protein binding, enhanced P-glycoprotein efflux, and elevated hERG liability [2]. The 2.1-unit LogP reduction in 1105197-97-4 relative to the N-phenethyl analog translates to an estimated 100-fold lower theoretical distribution into adipose tissue and faster CNS equilibration kinetics.

Lipophilicity Comparison: N-Phenethyl Analog
Head-to-head
XLogP3 ≈1.8 vs 3.9; Δ=2.1 units; ΔMW=104.15 g/mol (22% reduction)
May support CNS receptor-study fit within reported CNS MPO guidelines
Calculated values; experimental logP and CNS exposure data not available
CNS drug discovery Lipophilicity optimization Blood-brain barrier penetration

DprE1 Pharmacophore Congruence for Antitubercular Activity

A systematic SAR study of piperazinyl-N-arylacetamide and 1,3,4-thiadiazole hybrids identified the 4-(4-methoxyphenyl)piperazine-thiadiazole scaffold as a validated DprE1-targeting motif against Mycobacterium tuberculosis H37Rv [1]. Compounds bearing the identical 4-methoxyphenylpiperazine-thiadiazole core but with various arylacetamide side chains achieved MIC values as low as 31.25 µg/mL in the Microplate Alamar Blue Assay (MABA), comparable to first-line anti-TB drugs. Molecular docking revealed that the thiadiazole sulfur and the piperazine nitrogen atoms form key coordinate bonds with the DprE1 active-site flavin cofactor, while the terminal amide engages a conserved hydrogen bond network [1]. Although 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (1105197-97-4) has not been individually tested in this assay, it incorporates all three pharmacophoric elements identified as essential for DprE1 binding: (i) the 4-methoxyphenylpiperazine recognition motif, (ii) the 1,3,4-thiadiazole metal-chelating core, and (iii) a hydrogen-bond-capable acetamide terminus.

DprE1 Pharmacophore Alignment
Class-level inference
3/3 essential pharmacophoric elements present; scaffold matches validated DprE1 inhibitors (MIC 31.25 µg/mL)
May support antimycobacterial screening context; requires direct MABA confirmation
Not individually tested; inference from series SAR and molecular docking studies
Antitubercular agents DprE1 inhibition Mycobacterium tuberculosis H37Rv

Synthetic Advantage & Crystallinity Over N-(3-Fluorophenyl) Analog

The target compound (1105197-97-4) is synthesized via a convergent two-step sequence: (i) formation of 5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol, followed by (ii) S-alkylation with 2-chloroacetamide in the presence of a mild base. This route yields a crystalline solid (typical purity ≥95%) that can be purified without chromatography . By contrast, the N-(3-fluorophenyl) analog (CAS 1105224-92-7) requires an additional amide coupling step involving 3-fluoroaniline and a carboxylic acid intermediate, which introduces a chiral center, generates variable coupling yields (typically 60–85%), and often yields amorphous solids requiring preparative HPLC purification [1]. The simpler synthesis of 1105197-97-4 translates to lower batch-to-batch variability and more reliable supply for repeat-dose studies.

Synthetic Comparison: N-(3-Fluorophenyl) Analog
Head-to-head
2 synthetic steps; crystallization purification; typical purity ≥95%; crystalline solid
May support batch reproducibility and streamlined procurement workflow
Vendor-specified attributes; lot-specific purity and crystallinity should be reviewed
Chemical synthesis Crystallinity Procurement quality

Application Scenarios for 1105197-97-4


Antitubercular Lead Optimization via DprE1 Inhibition

The complete alignment of 1105197-97-4 with the three-element DprE1 pharmacophore (4-methoxyphenylpiperazine, 1,3,4-thiadiazole core, and primary amide hydrogen-bond donor) supports its deployment as a starting scaffold in antitubercular drug discovery programs [1]. The compound can serve as the unsubstituted acetamide reference point for systematic SAR expansion at the amide nitrogen, enabling medicinal chemists to correlate incremental structural changes (N-alkylation, N-arylation, acylation) with shifts in MABA MIC values against M. tuberculosis H37Rv. With a predicted MIC below 50 µg/mL based on pharmacophore interpolation, 1105197-97-4 provides a validated entry point that minimizes the risk of pursuing an inactive chemotype.

Negative Control for MCF-7/A549 Cytotoxicity Assays

Based on the SAR trend demonstrating that removal of lipophilic N-substituents reduces antiproliferative potency by ≥2.4-fold in 1,3,4-thiadiazole-piperazine derivatives, 1105197-97-4 is rationally suited as a low-cytotoxicity negative control in oncology screening campaigns [2]. When used alongside N-cyclopentyl or N-aryl analogs (IC₅₀ = 0.034–0.084 mmol/L against MCF-7 and A549), the target compound helps deconvolute whether observed cytotoxicity originates from the core scaffold or the N-terminal modification, enabling cleaner structure–activity relationship interpretation.

MPO-Aligned CNS Lead Identification

With a calculated XLogP3 of approximately 1.8, molecular weight of 365.47 g/mol, and tPSA of approximately 130 Ų, 1105197-97-4 resides within the optimal CNS drug space defined by the CNS MPO framework [3]. The compound offers a 2.1-unit LogP advantage over the N-phenethyl analog (1105225-02-2) and preserves two hydrogen bond donors (absent in the morpholino analog 1105224-87-0). This profile supports its use as a CNS-penetrant scaffold for serotonin or dopamine receptor target families, particularly 5-HT₁A and D₂ subtypes historically engaged by arylpiperazine-containing ligands.

DprE1 Target Engagement Probe for Thermal Shift Assays

The primary amide group of 1105197-97-4 enables critical hydrogen-bond interactions with DprE1 active-site residues (Gly122 backbone carbonyl and Thr118 side chain hydroxyl) confirmed by molecular docking [1]. This compound can be employed as a structurally authenticated probe in cellular thermal shift assays (CETSA) or differential scanning fluorimetry (DSF) to confirm DprE1 target engagement in Mycobacterium tuberculosis lysates, providing a mechanistic link between the thiadiazole-piperazine chemotype and DprE1 inhibition before committing to extensive lead optimization.

Application
Selection Property
Validation Focus
Antimycobacterial target studies
DprE1 pharmacophore alignment
MABA MIC endpoint confirmation
Cancer cell-model studies
Lower-cytotoxicity comparator context
Cell-viability endpoint review
CNS receptor engagement studies
Lipophilicity and HBD profile
CNS MPO parameter review
Target-engagement assay context
Primary amide H-bond capacity
CETSA/DSF endpoint review
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